molecular formula C15H8Cl3N3 B13122844 4-chloro-2,6-bis(4-chloropyridin-2-yl)pyridine

4-chloro-2,6-bis(4-chloropyridin-2-yl)pyridine

Cat. No.: B13122844
M. Wt: 336.6 g/mol
InChI Key: QCBDNDDAQITXSV-UHFFFAOYSA-N
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Description

4-chloro-2,6-bis(4-chloropyridin-2-yl)pyridine is a tridentate ligand that contains a terpyridine site with a chlorine atom at the 4-position. This compound is known for its ability to coordinate with various metal ions, forming different coordination polymers .

Preparation Methods

The synthesis of 4-chloro-2,6-bis(4-chloropyridin-2-yl)pyridine typically involves the reaction of 4-chloropyridine with other pyridine derivatives under specific conditions. One common method includes the use of Williamson type ether reactions with α,ω-bis hydroxy-functionalized poly(propylene oxide) or α-hydroxy-ω-carboxy-functionalized poly(ethylene oxide) to afford monoterpyridine terminated telechelics . Industrial production methods often involve large-scale synthesis and purification processes to ensure high purity and yield.

Chemical Reactions Analysis

4-chloro-2,6-bis(4-chloropyridin-2-yl)pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-2,6-bis(4-chloropyridin-2-yl)pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-2,6-bis(4-chloropyridin-2-yl)pyridine involves its coordination with metal ions through the terpyridine site and the chlorine atom at the 4-position. This coordination leads to the formation of stable metal-ligand complexes, which can exhibit unique chemical and physical properties. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used .

Comparison with Similar Compounds

4-chloro-2,6-bis(4-chloropyridin-2-yl)pyridine is unique due to its specific structure and coordination abilities. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and resulting chemical behaviors.

Biological Activity

4-Chloro-2,6-bis(4-chloropyridin-2-yl)pyridine is a tridentate ligand known for its unique coordination properties and potential applications in medicinal chemistry, particularly in the development of metal-based drugs. This compound has garnered attention due to its biological activities, which are linked to its ability to interact with metal ions and biological systems.

The molecular formula of this compound is C15H8Cl3N3C_{15}H_8Cl_3N_3, and it has a molecular weight of 336.6 g/mol. The compound features a terpyridine structure with chlorine substituents that enhance its reactivity and coordination capabilities.

PropertyValue
Molecular FormulaC15H8Cl3N3
Molecular Weight336.6 g/mol
IUPAC NameThis compound
InChI KeyQCBDNDDAQITXSV-UHFFFAOYSA-N

The biological activity of this compound primarily involves its coordination with metal ions through the terpyridine site. This interaction leads to the formation of stable metal-ligand complexes that can exhibit unique chemical and physical properties. The specific molecular targets and pathways depend on the metal ion involved and the context of use in biological systems.

Biological Applications

  • Medicinal Chemistry : Research is ongoing into the compound's potential as a drug candidate, particularly in developing metal-based therapies. Its ability to form complexes with biologically relevant metals may enhance its therapeutic efficacy.
  • Coordination Chemistry : The compound is utilized in synthesizing coordination polymers and supramolecular structures, which have implications in drug delivery systems and catalysis.
  • Biological Studies : Due to its coordination properties, it serves as a tool for studying metal-ligand interactions within biological systems, potentially aiding in understanding various biochemical pathways.

Case Studies

A significant study explored the compound's pharmacokinetic profile and its effects on various biological systems. The results indicated that modifications to the compound could enhance its metabolic stability and solubility while maintaining or improving its biological activity.

Table 1: Pharmacokinetic Profile

SpeciesCl (L/h/kg)LBF (%)Vd (L/kg)F (%)t½ (h)
Mouse1.87311.08540.55
Rat1.54351.53880.97
Dog0.84330.741260.70
Human Prediction∼0.88∼76∼0.85∼70∼0.70

This data suggests that while the compound exhibits promising pharmacokinetic properties in animal models, further optimization is necessary for effective human application .

Research Findings

Recent studies have focused on refining the compound's structure to improve its aqueous solubility and metabolic stability without compromising its biological efficacy. For instance, the introduction of polar groups has been shown to enhance solubility while maintaining activity against specific targets such as PfATP4, an important enzyme in malaria parasites .

Properties

Molecular Formula

C15H8Cl3N3

Molecular Weight

336.6 g/mol

IUPAC Name

4-chloro-2,6-bis(4-chloropyridin-2-yl)pyridine

InChI

InChI=1S/C15H8Cl3N3/c16-9-1-3-19-12(5-9)14-7-11(18)8-15(21-14)13-6-10(17)2-4-20-13/h1-8H

InChI Key

QCBDNDDAQITXSV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Cl)C2=CC(=CC(=N2)C3=NC=CC(=C3)Cl)Cl

Origin of Product

United States

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